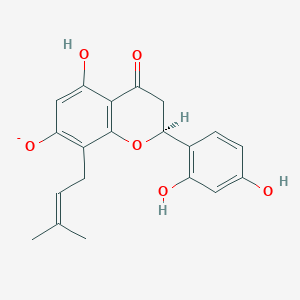
leachianone G(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leachianone G(1-) is conjugate base of leachianone G arising from deprotonation of the 7-hydroxy group. It is a conjugate base of a leachianone G.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Leachianone G(1-) exhibits several biological activities that have been documented in various studies:
- Estrogenic Activity : Research indicates that Leachianone G(1-) possesses weak estrogenic properties. In vitro assays demonstrated its ability to stimulate cell proliferation in estrogen-sensitive cell lines, suggesting potential applications in hormone-related therapies .
- Cytotoxic Effects : Studies have shown that Leachianone G(1-) can induce apoptosis in cancer cell lines, such as HepG2 (a human hepatoma cell line). The compound's cytotoxicity was linked to both extrinsic and intrinsic apoptotic pathways, making it a candidate for cancer treatment .
- Antioxidant Properties : The compound has been reported to exhibit antioxidant effects, which may contribute to its protective role against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the applications of Leachianone G(1-) in various contexts:
| Study | Focus | Findings |
|---|---|---|
| PMC10887985 | Estrogenic Activity | Demonstrated weak estrogenic activity through cell proliferation assays. |
| PMC281625 | Cytotoxicity | Showed significant cytotoxic effects against HepG2 cells with an IC50 value of 3.4 µg/ml. |
| MDPI Study (2024) | Antioxidant Effects | Reported antioxidant properties that may mitigate oxidative stress. |
Eigenschaften
Molekularformel |
C20H19O6- |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/p-1/t18-/m0/s1 |
InChI-Schlüssel |
VBOYLFNGTSLAAZ-SFHVURJKSA-M |
Isomerische SMILES |
CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)[O-])C |
Kanonische SMILES |
CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















